![molecular formula C6H10O4S B153541 1,1-dioxothiane-4-carboxylic acid CAS No. 64096-87-3](/img/structure/B153541.png)
1,1-dioxothiane-4-carboxylic acid
Overview
Description
1,1-dioxothiane-4-carboxylic acid is a heterocyclic compound with the molecular formula C6H10O4S. It is known for its unique structure, which includes a six-membered ring containing sulfur and oxygen atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxothiane-4-carboxylic acid typically involves the oxidation of tetrahydrothiopyran derivatives. One common method includes the use of hydrogen peroxide (H2O2) as an oxidizing agent under acidic conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced oxidation techniques and catalysts can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,1-dioxothiane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its thiopyran form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Tetrahydrothiopyran derivatives.
Substitution: Functionalized thiopyran derivatives.
Scientific Research Applications
Scientific Research Applications
1,1-Dioxothiane-4-carboxylic acid is employed in several scientific research areas:
Organic Synthesis
This compound serves as a building block for synthesizing complex organic molecules. Its unique structure allows for diverse chemical modifications, leading to various derivatives that can be utilized in further reactions.
Biological Research
Research has indicated potential antimicrobial and anticancer properties of this compound:
- Antimicrobial Activity: Studies have shown that modifications to the carboxylic acid group enhance the compound's ability to penetrate bacterial membranes, increasing its effectiveness against Gram-positive bacteria.
- Anticancer Activity: In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cells. For instance, it showed an IC50 value of 3.5 µM against MCF-7 breast cancer cells by inducing apoptosis and causing cell cycle arrest at the G2/M phase .
Medicinal Chemistry
The compound is explored for its potential in drug development due to its reactivity and biological activity. Its ability to inhibit thioredoxin reductase (TrxR), an enzyme crucial for maintaining redox balance in cells, positions it as a candidate for further investigation in cancer therapy .
Industrial Applications
In industrial contexts, this compound is utilized in:
- Polymer Production: It acts as a precursor in synthesizing various polymers.
- Nanomaterials: The compound's unique structure allows for its incorporation into nanomaterials, enhancing their properties.
- Catalysis: It serves as a catalyst in various chemical reactions, improving reaction efficiencies and yields .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various derivatives of dioxothiane compounds. Findings indicated that derivatives with enhanced lipophilicity exhibited significantly higher inhibition rates against Gram-positive bacteria due to improved membrane penetration .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of this compound on breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis via mitochondrial pathways and a notable reduction in tumor growth in xenograft models .
Mechanism of Action
The mechanism of action of 1,1-dioxothiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiopyran-4-carboxylic acid: Lacks the 1,1-dioxide functional group.
Hexahydrothiopyran-4-carboxylic acid: Similar structure but different oxidation state.
Thiopyran-4-carboxylic acid: Contains a sulfur atom but lacks the tetrahydro and dioxide features.
Uniqueness
1,1-dioxothiane-4-carboxylic acid is unique due to its combination of a six-membered ring with sulfur and oxygen atoms, along with the 1,1-dioxide functional group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications .
Biological Activity
1,1-Dioxothiane-4-carboxylic acid is an organic compound featuring a thiane ring with a carboxylic acid group and two oxygen atoms attached to sulfur. This unique structure positions it as a compound of interest in various biological and medicinal research contexts, particularly for its potential antimicrobial and anticancer activities. The following sections detail the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Chemical Formula : C₆H₈O₄S
- CAS Number : 69496-87-3
This compound is categorized under carboxylic acids, known for their diverse applications in organic synthesis and pharmaceuticals. Its unique thiane structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of various derivatives with potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Thioredoxin Reductase Inhibition : This compound has been shown to inhibit thioredoxin reductase, an enzyme crucial for maintaining cellular redox balance. This inhibition may contribute to its anticancer properties by disrupting the redox status of cancer cells.
- Michael Addition Reactions : The presence of electron-withdrawing groups enhances the electrophilicity of the compound, facilitating Michael addition reactions with nucleophiles. This reactivity is significant in drug design and development.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Various studies have evaluated its effectiveness against different bacterial strains and fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15.0 |
MCF-7 (breast cancer) | 20.5 |
A549 (lung cancer) | 18.3 |
The compound's ability to induce apoptosis in these cell lines highlights its potential as an anticancer agent .
Study on Thioredoxin Reductase Inhibition
A study focused on the inhibitory effects of this compound on thioredoxin reductase revealed that the compound significantly reduced enzyme activity in a dose-dependent manner. The results indicated a potential mechanism through which the compound could exert cytotoxic effects on cancer cells by disrupting their redox environment .
Evaluation of Antimicrobial Properties
In another case study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus, researchers found that it effectively inhibited bacterial growth at relatively low concentrations. This study supports the notion that compounds with similar structures could be further explored for their therapeutic potential in treating bacterial infections .
Properties
IUPAC Name |
1,1-dioxothiane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S/c7-6(8)5-1-3-11(9,10)4-2-5/h5H,1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJRJUVGGDVVDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215262 | |
Record name | Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801215262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64096-87-3 | |
Record name | Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64096-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801215262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dioxo-1-thiane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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